Antibiotic X 14547A Antibiotic X 14547A Indanomycin is an indene that is (3aS,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene which is substituted at the 2-pro-R position by a 1H-pyrrol-2-ylcarbonyl group, at the 9-pro-S position by an ethyl group, and at the 5-pro-R position by a hexa-1,3-dineyl group in which position 4 has been substituted by a (2R,3S,6R)-6-[(1R)-1-carboxyethyl]-3-methyltetrahydropyran-2-yl group. It exhibits activity against Gram-positive bacteria as well as antihypertensive and antitumour. It also functions as an effective growth promoter for ruminants. It has a role as a bacterial metabolite, an antibacterial agent, an antineoplastic agent, an animal growth promotant, an ionophore, an antihypertensive agent and an insecticide. It is a member of oxanes, an indene, an aromatic ketone and a monocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 66513-28-8
VCID: VC0547277
InChI: InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27?,28+,30+/m0/s1
SMILES: CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C
Molecular Formula: C31H43NO4
Molecular Weight: 493.7 g/mol

Antibiotic X 14547A

CAS No.: 66513-28-8

Inhibitors

VCID: VC0547277

Molecular Formula: C31H43NO4

Molecular Weight: 493.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Antibiotic X 14547A - 66513-28-8

CAS No. 66513-28-8
Product Name Antibiotic X 14547A
Molecular Formula C31H43NO4
Molecular Weight 493.7 g/mol
IUPAC Name (2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Standard InChI InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27?,28+,30+/m0/s1
Standard InChIKey BAIPOTOKPGDCHA-MWBHXQFBSA-N
Isomeric SMILES CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
SMILES CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C
Canonical SMILES CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C
Appearance Solid powder
Description Indanomycin is an indene that is (3aS,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene which is substituted at the 2-pro-R position by a 1H-pyrrol-2-ylcarbonyl group, at the 9-pro-S position by an ethyl group, and at the 5-pro-R position by a hexa-1,3-dineyl group in which position 4 has been substituted by a (2R,3S,6R)-6-[(1R)-1-carboxyethyl]-3-methyltetrahydropyran-2-yl group. It exhibits activity against Gram-positive bacteria as well as antihypertensive and antitumour. It also functions as an effective growth promoter for ruminants. It has a role as a bacterial metabolite, an antibacterial agent, an antineoplastic agent, an animal growth promotant, an ionophore, an antihypertensive agent and an insecticide. It is a member of oxanes, an indene, an aromatic ketone and a monocarboxylic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms indamycin
RO21-6447-009
X 14547-A
X 14547A
X-14547-A
X-14547A
Reference 1: Gärtner M, Satyanarayana G, Förster S, Helmchen G. Syntheses of the hexahydroindene cores of indanomycin and stawamycin by combinations of iridium-catalyzed asymmetric allylic alkylations and intramolecular Diels-Alder reactions. Chemistry. 2013 Jan 2;19(1):400-5. doi: 10.1002/chem.201202822. Epub 2012 Nov 23. PubMed PMID: 23180592.
2: Kuznetsova OS, Alenicheva NB, Ovchinnikova AG, Levit ZhD, Kuz'mina ED. [Various principles of detecting the producers of beta-lactamase inhibitors among soil Actinomycetes]. Antibiot Khimioter. 1988 Dec;33(12):895-900. Russian. PubMed PMID: 3072929.
3: Nagaraja TG, Taylor MB. Susceptibility and resistance of ruminal bacteria to antimicrobial feed additives. Appl Environ Microbiol. 1987 Jul;53(7):1620-5. PubMed PMID: 3116929; PubMed Central PMCID: PMC203920.
4: Caffarel-Mendez S, Jouany JP, Demuynck C. [In vitro study of ionophore antibiotics and various derivatives. I. Action on fermentation products in the rumen]. Reprod Nutr Dev. 1986;26(6):1295-303. French. PubMed PMID: 3823605.
5: Guyot J, Jeminet G, Debise R. Ionophoric activity of the antibiotic X.14547 A in the mitochondrial membrane. Experientia. 1984 Jun 15;40(6):551-3. PubMed PMID: 6427002.
6: Bartley EE, Nagaraja TG, Pressman ES, Dayton AD, Katz MP, Fina LR. Effects of lasalocid or monensin on legume or grain (feedlot) bloat. J Anim Sci. 1983 Jun;56(6):1400-6. PubMed PMID: 6874619.
7: Scherman D, Roisin MP, Henry JP, Jeminet G. Ionophore mediated catecholamine release from chromaffin granules. Comparison of X-537 A and X-14547 A effects. Biochem Pharmacol. 1981 Dec 15;30(24):3277-83. PubMed PMID: 7326036.
PubChem Compound 6441018
Last Modified Nov 11 2021
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